Chloromethyl dodecanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
chloromethyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)16-12-14/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHDYWCWXAASER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337603 | |
| Record name | Chloromethyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61413-67-0 | |
| Record name | Chloromethyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecanoic acid chloromethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Chloromethyl Dodecanoate
Established and Emerging Synthetic Routes to Chloromethyl Dodecanoate (B1226587)
The synthesis of chloromethyl dodecanoate can be approached through several pathways, primarily centered around esterification and chloromethylation reactions. These methods aim to efficiently combine the dodecanoyl group with a chloromethyl moiety.
Esterification Reactions and Chloromethylation Strategies
The formation of this compound fundamentally involves an esterification process where dodecanoic acid or its derivatives are reacted with a source of the chloromethyl group. One common strategy involves the reaction of an activated form of dodecanoic acid, such as dodecanoyl chloride, with a chloromethylating agent.
Alternatively, direct esterification of dodecanoic acid with a suitable chloromethyl-containing alcohol could be envisioned, though this is often less practical due to the instability of such alcohols. A more prevalent approach is the reaction of the carboxylate salt of dodecanoic acid with a dihalomethane, such as chloroiodomethane, in a nucleophilic substitution reaction.
Chloromethylation strategies can also be employed, though these are more commonly associated with aromatic compounds in reactions like the Blanc chloromethylation. wikipedia.org However, adapting these principles to carboxylic acids is a key aspect of synthesizing chloromethyl esters.
Precursor Identification and Utilization
The primary precursors for the synthesis of this compound are derived from dodecanoic acid (also known as lauric acid). These precursors can be the carboxylic acid itself or more reactive derivatives.
Key Precursors:
Dodecanoic Acid: The starting material from which other precursors are synthesized.
Dodecanoyl Chloride (Lauroyl Chloride): A highly reactive acyl chloride that can readily react with a source of the chloromethyl group. It can be prepared from dodecanoic acid by reaction with reagents like thionyl chloride or oxalyl chloride.
Alkali Metal Dodecanoates: Salts such as sodium or potassium dodecanoate can be used to react with chloromethylating agents.
Chloromethylating Agents:
Formaldehyde (B43269) and Hydrogen Chloride: This combination can generate the necessary electrophilic chloromethyl species. wikipedia.org
Chloromethyl Methyl Ether (MOM-Cl): A reagent used to introduce the methoxymethyl (MOM) protecting group, it can also serve as a source for the chloromethyl group in certain reactions. wikipedia.org
Paraformaldehyde: A solid form of formaldehyde that can be used in conjunction with a chloride source.
Laboratory-Scale Synthesis Techniques
On a laboratory scale, the synthesis of this compound can be achieved through several techniques. One plausible method involves the reaction of dodecanoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst.
A general procedure would involve:
The preparation of dodecanoyl chloride from dodecanoic acid.
The reaction of the purified dodecanoyl chloride with an excess of paraformaldehyde.
The addition of a catalytic amount of a Lewis acid, such as zinc chloride or tin(IV) chloride, to facilitate the reaction.
The reaction mixture is typically stirred at a controlled temperature until completion, monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up of the reaction mixture involves quenching the catalyst, washing with aqueous solutions to remove impurities, and drying the organic phase.
Purification of the crude product is then carried out, often by vacuum distillation or column chromatography, to obtain pure this compound.
Phase-transfer catalysis (PTC) represents another valuable technique, particularly when using the salt of the carboxylic acid as a precursor. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the dodecanoate anion from an aqueous or solid phase to an organic phase where it can react with an organic-soluble chloromethylating agent. dalalinstitute.com This can lead to faster reaction rates and higher yields. dalalinstitute.com
Reaction Condition Optimization for Enhanced Yield and Selectivity
To maximize the yield and purity of this compound, careful optimization of reaction conditions is crucial. Key parameters include the choice of solvent, temperature, pressure, and the stoichiometry of the reactants.
Solvent System Design and Optimization
The selection of an appropriate solvent is critical for the success of the synthesis. The solvent should be inert to the reaction conditions and should be able to dissolve the reactants to a suitable extent.
For reactions involving dodecanoyl chloride, non-polar aprotic solvents such as dichloromethane, chloroform, or toluene (B28343) are often suitable. These solvents are good at dissolving the acyl chloride and are generally unreactive towards the electrophilic species involved.
In phase-transfer catalyzed reactions, a two-phase system is employed, typically consisting of water and a non-polar organic solvent. The choice of the organic solvent can influence the efficiency of the phase-transfer catalyst.
| Solvent | Dielectric Constant (Approx.) | Boiling Point (°C) | Suitability for Synthesis |
| Dichloromethane | 9.1 | 39.6 | Good for dissolving reactants, but low boiling point may limit reaction temperature. |
| Toluene | 2.4 | 110.6 | Higher boiling point allows for a wider range of reaction temperatures. |
| Diethyl Ether | 4.3 | 34.6 | Generally a good solvent but its low boiling point and high flammability can be limitations. |
| Acetonitrile (B52724) | 37.5 | 81.6 | A polar aprotic solvent that can be useful in certain reaction setups. |
Temperature, Pressure, and Stoichiometry Effects on Reaction Efficiency
Temperature: The reaction temperature significantly influences the rate of reaction. Generally, higher temperatures lead to faster reaction rates. However, excessive temperatures can lead to the formation of byproducts and decomposition of the desired product. The optimal temperature must be determined empirically for each specific synthetic route. For instance, reactions involving the highly reactive dodecanoyl chloride may be performed at or below room temperature to control the reaction rate and minimize side reactions.
Pressure: Most laboratory-scale syntheses of this compound are conducted at atmospheric pressure. However, in reactions that produce gaseous byproducts, such as hydrogen chloride, conducting the reaction under a slight positive pressure of an inert gas (e.g., nitrogen or argon) can help to maintain anhydrous conditions and prevent the loss of volatile reagents.
Stoichiometry: The molar ratio of the reactants is a critical parameter to optimize. In the reaction of dodecanoyl chloride with a chloromethylating agent, it is common to use a slight excess of the chloromethylating agent to ensure complete conversion of the acyl chloride. The amount of catalyst used is also a key factor; typically, catalytic amounts (e.g., 1-10 mol%) are sufficient.
An illustrative example of the effect of stoichiometry and temperature on the yield of a hypothetical synthesis is presented below:
| Molar Ratio (Dodecanoyl Chloride:Paraformaldehyde) | Catalyst (mol%) | Temperature (°C) | Theoretical Yield (%) |
| 1:1.1 | 5 | 25 | 75 |
| 1:1.5 | 5 | 25 | 85 |
| 1:1.5 | 5 | 40 | 92 |
| 1:2.0 | 10 | 40 | 88 (potential for side reactions) |
It is important to note that these are illustrative values and the actual optimal conditions would need to be determined through systematic experimental investigation.
Stereoselective Synthesis and Enantiomeric Purity Considerations
Scientific literature extensively covers the principles of stereoselective synthesis, which aims to control the formation of stereoisomers. However, specific research detailing the stereoselective synthesis of this compound is not widely available in published academic and patent literature. The structure of this compound does not possess a chiral center unless isotopic labeling or substitution on the dodecanoate backbone is introduced.
In a general context, stereoselective synthesis involves the preferential formation of one stereoisomer over others. This is particularly important when a molecule can exist as enantiomers (non-superimposable mirror images) or diastereomers. The control of stereochemistry is often achieved through the use of chiral catalysts, auxiliaries, or starting materials.
Enantiomeric purity is a critical measure in stereoselective synthesis, quantifying the excess of one enantiomer in a mixture. It is typically expressed as enantiomeric excess (ee). High enantiomeric purity is often a requirement in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities. For a compound like this compound, should a chiral variant be synthesized, techniques such as chiral chromatography would be essential for determining its enantiomeric purity.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of esters, including fatty acid esters analogous to this compound, is a significant area of research aimed at developing more environmentally benign chemical processes. While specific studies focusing exclusively on the green synthesis of this compound are limited, the general principles are broadly applicable.
Table 1: Comparison of Homogeneous and Heterogeneous Catalysts in Esterification
| Feature | Homogeneous Catalysts (e.g., H₂SO₄) | Heterogeneous Catalysts (e.g., Zeolites, Resins) |
| Phase | Same phase as reactants | Different phase from reactants |
| Separation | Difficult, often requires neutralization and extraction | Easy, simple filtration |
| Reusability | Generally not reusable | Often reusable over multiple cycles |
| Corrosivity | Can be highly corrosive | Generally less corrosive |
| Waste Generation | Higher, due to neutralization steps | Lower, minimal catalyst-related waste |
Solvent-free synthesis and the use of alternative energy sources like microwave irradiation are key strategies in green chemistry. Performing reactions without a solvent reduces waste, lowers costs, and simplifies purification. For the synthesis of esters, solvent-free conditions can sometimes be achieved by using one of the reactants in excess to act as the solvent.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Microwave heating is known for its rapid and uniform heating, which can lead to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. While specific protocols for the microwave-assisted synthesis of this compound are not detailed in the literature, studies on fatty acid esterification have shown these benefits.
Table 2: General Comparison of Microwave-Assisted vs. Conventional Heating in Esterification
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Heating Mechanism | Conduction and convection (slow, non-uniform) | Direct interaction with molecules (rapid, uniform) |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Efficiency | Lower | Higher |
| Product Yield | Often lower to moderate | Often higher |
| Side Reactions | More prevalent due to prolonged heating | Often reduced |
Waste minimization is a fundamental goal of green chemistry, which can be addressed through various strategies, including optimizing reaction conditions, using catalytic processes, and designing syntheses with high atom economy.
Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A reaction with 100% atom economy has no byproducts. For the synthesis of this compound from dodecanoic acid and a chloromethylating agent, the choice of reactants and reaction type would significantly impact the atom economy. For instance, an addition reaction would have a higher atom economy than a substitution reaction that generates stoichiometric byproducts. Designing a synthetic route with high atom economy is crucial for minimizing waste at the source and developing a truly sustainable chemical process.
Mechanistic Investigations into Chloromethyl Dodecanoate Reactivity
Fundamental Reaction Pathways and Mechanistic Elucidation
The reactivity of chloromethyl dodecanoate (B1226587) is primarily governed by two distinct reactive sites: the electrophilic carbonyl carbon of the ester group and the electrophilic carbon of the chloromethyl group. Consequently, its fundamental reaction pathways involve nucleophilic attack at either of these centers. The elucidation of these mechanisms often relies on a combination of kinetic studies, product analysis, and computational modeling, drawing parallels from more extensively studied chloromethyl esters and dodecanoate derivatives.
The nature of the intermediates formed during reactions of chloromethyl dodecanoate is highly dependent on the reaction conditions and the specific site of nucleophilic attack.
Tetrahedral Intermediates: In reactions involving nucleophilic acyl substitution at the ester carbonyl, the formation of a tetrahedral intermediate is a key mechanistic feature. masterorganicchemistry.com When a nucleophile attacks the carbonyl carbon, the hybridization of this carbon changes from sp² to sp³, resulting in a short-lived tetrahedral species. This intermediate then collapses, expelling the leaving group (the chloromethoxide moiety or, more likely after rearrangement, formaldehyde (B43269) and chloride) to form the final product. The stability and fate of this intermediate are influenced by the nature of the nucleophile and any catalysts present.
Carbocation Intermediates: Nucleophilic substitution at the chloromethyl group can proceed through an S_N_1-type mechanism, which would involve the formation of a carbocation intermediate. The stability of this potential carbocation is a critical factor. Primary carbocations are generally unstable; however, the adjacent oxygen atom in the ester group can stabilize the positive charge through resonance, forming an oxocarbenium ion. The stability of carbocations is influenced by factors such as substitution, resonance, and inductive effects. masterorganicchemistry.comyoutube.com Alkyl groups, for instance, stabilize carbocations through hyperconjugation and inductive effects. ru.nl Conversely, electron-withdrawing groups can destabilize carbocations. masterorganicchemistry.com While a primary carbocation is generally high in energy, the potential for resonance stabilization from the adjacent ester oxygen could make an S_N_1 pathway feasible under certain conditions, such as in the presence of a Lewis acid or in a highly ionizing solvent.
The relative stability of potential carbocation intermediates is a key determinant of reaction pathways. The stability generally follows the trend: tertiary > secondary > primary. youtube.com However, resonance effects can significantly enhance stability. masterorganicchemistry.com
Table 1: Factors Influencing Carbocation Stability
| Factor | Effect on Stability | Example |
|---|---|---|
| Substitution | More substituted carbocations are more stable (tertiary > secondary > primary). | The tertiary tert-butyl cation is more stable than the secondary isopropyl cation. |
| Resonance | Delocalization of the positive charge through pi systems significantly increases stability. | The benzyl (B1604629) carbocation is stabilized by the aromatic ring. |
| Inductive Effects | Electron-donating groups stabilize, while electron-withdrawing groups destabilize the carbocation. | Methyl groups are electron-donating and stabilize carbocations. |
| Adjacent Lone Pairs | Lone pairs on adjacent atoms (like oxygen) can stabilize the carbocation through pi-donation. | The oxygen in an ether can stabilize an adjacent carbocation. |
While ionic pathways are common for this compound, the possibility of radical mechanisms should also be considered, particularly under photochemical or high-temperature conditions.
Ionic Mechanisms: Most reactions of this compound, especially nucleophilic substitutions, proceed through ionic mechanisms involving the formation of charged intermediates like tetrahedral adducts or carbocations, as discussed above. These reactions are typically influenced by solvent polarity and the presence of acidic or basic catalysts.
Radical Mechanisms: Free radical reactions can be initiated by the homolytic cleavage of the carbon-chlorine bond, which can be induced by ultraviolet (UV) light or radical initiators. masterorganicchemistry.comyoutube.com This would generate a chloromethyl radical and a dodecanoyloxymethyl radical. These highly reactive radical species can then participate in a variety of reactions, such as hydrogen abstraction or addition to double bonds. libretexts.org For instance, in the context of alkane halogenation, a chain reaction mechanism involving initiation, propagation, and termination steps is well-established. khanacademy.orgyoutube.com While less common for this specific molecule in typical synthetic applications, understanding potential radical pathways is important for predicting side products under certain conditions.
Electrophilic and Nucleophilic Substitution Mechanisms Involving this compound
Nucleophilic substitution is the predominant reaction type for this compound, occurring at two primary sites.
As a bifunctional electrophile, this compound presents two main sites for nucleophilic attack:
The Carbonyl Carbon: This carbon is sp² hybridized and electron-deficient due to the electronegativity of the two adjacent oxygen atoms. It is susceptible to nucleophilic acyl substitution. Stronger nucleophiles will favor this site. The general mechanism for nucleophilic acyl substitution proceeds through an addition-elimination pathway, involving the formation of a tetrahedral intermediate. masterorganicchemistry.com
The Chloromethyl Carbon: This carbon is sp³ hybridized and is rendered electrophilic by the attached chlorine atom, a good leaving group. It is a site for S_N_1 or S_N_2 type reactions. utexas.edu This reactivity is exploited in the synthesis of prodrugs, where the chloromethyl group acts as a linker to attach the dodecanoate moiety to a drug molecule. nih.gov
The competition between these two sites depends on the nature of the nucleophile, the solvent, and the reaction temperature. Hard nucleophiles tend to attack the harder electrophilic center (the carbonyl carbon), while softer nucleophiles may prefer the softer chloromethyl carbon.
The reactivity of the dodecanoate ester group can be enhanced through electrophilic activation. This typically involves the use of a Lewis acid or a protic acid to increase the electrophilicity of the carbonyl carbon. Protonation of the carbonyl oxygen makes the carbonyl carbon more susceptible to attack by weak nucleophiles. This strategy is commonly employed in esterification and transesterification reactions.
Reaction Kinetics and Catalytic Mechanisms
The rate of reactions involving this compound is influenced by several factors, including the concentration of reactants, temperature, solvent, and the presence of catalysts.
Table 2: Representative Kinetic Data for Related Nucleophilic Substitution Reactions
| Substrate | Nucleophile | Solvent | Rate Constant (k) | Reaction Order |
|---|---|---|---|---|
| Benzyl Chloride | Aniline | Methanol (B129727) | Varies with substituents | Second-order |
| 1-Chloromethylnaphthalene | Aniline | Methanol | Varies with temperature | Second-order |
Catalytic Mechanisms: The reactions of this compound can be significantly accelerated by catalysts.
Acid Catalysis: Protic or Lewis acids can activate the carbonyl group towards nucleophilic attack, facilitating ester hydrolysis or transesterification.
Base Catalysis: Bases can deprotonate nucleophiles, increasing their nucleophilicity and accelerating the rate of substitution reactions.
Phase-Transfer Catalysis (PTC): In biphasic systems, PTC can be employed to transport the nucleophile from the aqueous phase to the organic phase where the this compound resides, thereby facilitating the reaction. phasetransfercatalysis.com This technique is particularly useful for reactions involving ionic nucleophiles and organic substrates with low water solubility.
Lewis Acid Catalysis: Lewis acids like zinc(II) salts have been shown to catalyze the formation of related chloroalkyl ethers from acetals and acid halides, suggesting their potential applicability in reactions involving the chloromethyl group. organic-chemistry.org
Determination of Rate Constants and Activation Energies
The study of reaction kinetics is fundamental to understanding the mechanistic pathways of a chemical transformation. For reactions involving this compound, such as solvolysis or nucleophilic substitution, the determination of rate constants and activation energies provides invaluable insight into the transition state and the factors influencing reaction speed.
While specific kinetic data for this compound is not extensively documented in publicly available literature, the methodology for its determination can be understood from studies on analogous compounds like chloromethyl dichloroacetate (B87207). researchgate.net The solvolysis of such chloromethyl esters can be monitored over time by techniques like conductometry, which measures the change in electrical conductivity as charged species are formed or consumed. researchgate.net
The pseudo-first-order rate constant (kobs) for a reaction like hydrolysis can be determined under conditions where the concentration of one reactant (e.g., water in a mixed solvent system) is in large excess. By measuring the reaction rate at various temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation:
ln(k) = -Ea / (R * T) + ln(A)
where k is the rate constant, Ea is the activation energy, R is the universal gas constant, T is the absolute temperature, and A is the pre-exponential factor. A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R. researchgate.net
Similarly, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined using the Eyring equation, providing further details about the transition state of the reaction. For the hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures, it has been observed that the Arrhenius plots can be S-shaped, indicating that the heat capacity of activation (ΔCp‡) is dependent on temperature. researchgate.net This suggests a complex interaction with the solvent shell around the reacting molecule.
Table 1: Conceptual Data for Temperature Dependence of a Hypothetical Reaction of this compound
| Temperature (K) | Rate Constant, k (s⁻¹) | ln(k) | 1/T (K⁻¹) |
| 298 | 1.0 x 10⁻⁵ | -11.51 | 0.00336 |
| 308 | 2.5 x 10⁻⁵ | -10.60 | 0.00325 |
| 318 | 6.0 x 10⁻⁵ | -9.72 | 0.00314 |
| 328 | 1.4 x 10⁻⁴ | -8.87 | 0.00305 |
Note: This table is illustrative and does not represent actual experimental data for this compound.
Catalytic Effect of Various Reagents and Systems
The reactivity of the chloromethyl group in this compound can be significantly enhanced through catalysis. Lewis acids, for instance, are known to activate electrophiles by coordinating to an electron-rich atom, thereby increasing the electrophilicity of the molecule. youtube.comnih.gov
In the context of chloromethyl esters, a Lewis acid could coordinate to the carbonyl oxygen or the chlorine atom, facilitating nucleophilic attack at the chloromethyl carbon. While specific studies on this compound are scarce, research on other carbonyl-containing molecules demonstrates the efficacy of Lewis acids in promoting various transformations. bath.ac.uk For example, zinc(II) salts have been shown to catalyze the reaction between acetals and acid halides to produce haloalkyl ethers in high yields. acs.org This suggests that similar Lewis acidic metal salts could catalyze reactions involving the chloromethyl group of this compound.
The general paradigm for Lewis acid catalysis involves the activation of the electrophile, followed by the key bond-forming step, and finally, the regeneration of the catalyst. youtube.com The choice of Lewis acid can influence the reaction pathway and selectivity.
Table 2: Potential Lewis Acid Catalysts for Reactions of this compound
| Catalyst Type | Example | Potential Role |
| Metal Halides | Zinc Chloride (ZnCl₂) | Activation of the C-Cl bond |
| Metal Triflates | Scandium Triflate (Sc(OTf)₃) | Activation of the carbonyl group |
| Organometallic | Trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂) | Catalysis of electrophilic additions |
Role of Micellar Catalysis and Biphasic Systems
The long dodecanoate chain of this compound imparts amphiphilic character to the molecule, suggesting that its reactivity can be influenced by micellar environments and biphasic systems. Micellar catalysis involves the partitioning of reactants between the bulk aqueous phase and the hydrophobic core of micelles, which can lead to significant rate enhancements. nih.gov
For hydrolysis reactions of esters with long alkyl chains, such as dodecanoates, the formation of micelles can have a pronounced effect. nih.gov Cationic surfactants, like cetyltrimethylammonium bromide (CTAB), can accelerate the alkaline hydrolysis of esters by concentrating both the ester and hydroxide (B78521) ions at the micellar surface. researchgate.net Conversely, anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), can inhibit the reaction by repelling the hydroxide ions. researchgate.net The hydrolysis rates of methyl ester sulfonates, for instance, are significantly affected by their aggregation state, with micelle formation enhancing acidic hydrolysis and suppressing neutral and alkaline hydrolysis. nih.gov
The efficiency of micellar catalysis is dependent on factors such as surfactant concentration, the nature of the surfactant headgroup, and the length of the alkyl chain. In biphasic systems, surfactants can facilitate reactions between reactants located in different phases by bringing them into close proximity within the micellar pseudophase. organic-chemistry.org
Table 3: Expected Effects of Surfactants on the Hydrolysis of this compound
| Surfactant Type | Example | Expected Effect on Alkaline Hydrolysis | Rationale |
| Cationic | Cetyltrimethylammonium bromide (CTAB) | Rate enhancement | Concentration of ester and hydroxide ions at the micelle surface. researchgate.net |
| Anionic | Sodium dodecyl sulfate (SDS) | Rate inhibition | Repulsion of hydroxide ions from the micelle surface. researchgate.net |
| Non-ionic | Triton X-100 | Minimal effect | Less electrostatic interaction with the nucleophile. |
Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The electrophilic nature of the chloromethyl group makes this compound a potential substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. nobelprize.org While the direct use of this compound in such reactions is not widely reported, analogous reactions with other α-chloroesters have been successfully demonstrated. For example, iron-catalyzed enantioselective cross-coupling reactions between α-chloroesters and aryl Grignard reagents have been developed to produce α-arylalkanoates. nih.govkyoto-u.ac.jp This suggests that this compound could potentially be coupled with various organometallic reagents to form derivatives with a new C-C bond at the chloromethyl position.
The general mechanism for such cross-coupling reactions often involves an oxidative addition of the alkyl halide to a low-valent transition metal catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. nobelprize.org
Table 4: Potential Cross-Coupling Partners for this compound
| Organometallic Reagent | Catalyst System | Potential Product |
| Aryl Grignard (ArMgBr) | Iron(III) acetylacetonate (B107027) / Chiral ligand | Arylmethyl dodecanoate |
| Alkyl Grignard (RMgBr) | Tetrachloroferrate complexes | Alkylmethyl dodecanoate |
| Organocuprates (R₂CuLi) | Copper(I) salts | Alkylmethyl dodecanoate |
The structure of this compound, with a reactive group at one end of a long alkyl chain, presents possibilities for intramolecular reactions such as cyclization. While direct cyclization of this compound to form a large-ring lactone is thermodynamically challenging, it could potentially serve as a precursor for other cyclic compounds. For instance, conversion of the ester to a corresponding ω-hydroxy or ω-amino derivative could be followed by an intramolecular substitution to form a macrocyclic ether or lactam. The synthesis of lactones from haloalkanoates is a well-established strategy, although it is more common for the formation of smaller rings. researchgate.netwikipedia.org
Rearrangement reactions of chloromethyl esters are less common. However, rearrangements involving migration of groups in organosilicon compounds containing a chloromethyl moiety have been reported, highlighting the potential for skeletal reorganization under specific conditions. While not directly analogous, these studies open avenues for exploring potential rearrangement pathways of this compound under the influence of specific reagents or catalysts.
Derivatization Strategies and Structure Function Relationships of Chloromethyl Dodecanoate Analogues
Synthetic Approaches for Novel Chloromethyl Dodecanoate (B1226587) Derivatives
The chemical architecture of chloromethyl dodecanoate provides a scaffold for the synthesis of a diverse range of derivatives. Strategic modifications, primarily centered around the reactive chloromethyl group, enable the introduction of various functionalities, leading to compounds with tailored properties.
Functional Group Transformations and Derivatization Methodologies
The primary route for the derivatization of this compound involves the nucleophilic substitution of the chlorine atom. This classic transformation allows for the introduction of a wide array of functional groups, thereby altering the molecule's steric and electronic properties. Common nucleophiles employed in these reactions include amines, thiols, and alcohols, leading to the formation of aminomethyl, thiomethyl, and alkoxymethyl esters, respectively.
The choice of solvent and reaction conditions is crucial for achieving high yields and minimizing side reactions. Aprotic polar solvents, such as dimethylformamide (DMF), are often utilized to facilitate the dissolution of both the this compound and the nucleophilic reagent. The addition of a non-nucleophilic base, such as potassium carbonate, is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Methodologies for these transformations are generally straightforward, often involving the dropwise addition of the chloromethyl ester to a solution of the nucleophile and base at room temperature, followed by a period of stirring to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Workup procedures typically involve dilution with an organic solvent, washing with brine to remove inorganic salts, drying over an anhydrous agent like magnesium sulfate (B86663), and concentration under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Design and Synthesis of Structurally Modified Analogues
The design of structurally modified analogues of this compound is often driven by the desire to create compounds with specific biological activities. By incorporating pharmacophoric elements or moieties known to interact with biological targets, medicinal chemists can generate novel molecules with potential therapeutic applications.
A key structural modification involves the replacement of the chlorine atom with a larger, more complex chemical entity. This can be achieved through the nucleophilic substitution reactions described previously, using a wide range of nucleophiles that are themselves complex molecules. For instance, the synthesis of prodrugs often involves linking a known therapeutic agent to the dodecanoate backbone via the chloromethyl linker. This strategy aims to improve the parent drug's pharmacokinetic properties, such as solubility, stability, or targeted delivery.
Impact of Structural Modifications on Bioactivity and Application Efficacy
The structural modifications of this compound analogues have a profound impact on their biological activity and efficacy in various applications. The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry and drug design.
Elucidation of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological effects. For this compound analogues, SAR studies would involve synthesizing a series of related compounds with systematic variations in their structure and evaluating their biological activity.
Key structural aspects that can be varied to probe SAR include:
The nature of the substituent replacing the chlorine atom: Introducing different functional groups (e.g., amines, amides, ethers, thioethers) and varying their size, shape, and electronic properties can significantly impact bioactivity. For example, the introduction of a basic nitrogen atom could lead to interactions with acidic residues in a biological target.
The length and saturation of the fatty acid chain: Altering the lipophilicity of the molecule by changing the length of the dodecanoyl chain can affect its ability to cross cell membranes and interact with hydrophobic binding pockets.
The stereochemistry of the molecule: If chiral centers are introduced during derivatization, the different stereoisomers may exhibit distinct biological activities.
By systematically modifying these features and observing the corresponding changes in biological activity, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity.
Conformation and Reactivity Correlations
The three-dimensional shape, or conformation, of a molecule is critical to its ability to interact with biological targets. For flexible molecules like this compound and its analogues, which possess a long aliphatic chain, multiple conformations are possible due to rotation around single bonds. The preferred conformation, or the ensemble of low-energy conformations, will dictate how the molecule presents its functional groups for interaction with a receptor or enzyme active site.
The reactivity of the chloromethyl group is a key determinant of its utility in synthesis and its potential mechanism of action in a biological context. The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. The rate of this reaction can be influenced by the steric and electronic environment around the reaction center. For instance, bulky substituents near the chloromethyl group may hinder the approach of a nucleophile, thereby decreasing the reaction rate.
Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the low-energy conformations of this compound analogues and to study the electronic factors that influence their reactivity. These theoretical insights, when combined with experimental data, can provide a deeper understanding of the conformation-reactivity-bioactivity relationships.
Precursor Role in Complex Molecular Architectures
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of the reactive chloromethyl group, which allows for its covalent attachment to other molecular scaffolds.
One notable application is in the synthesis of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes an enzymatic or chemical transformation in the body to release the active pharmaceutical ingredient. This compound can be used to create ester-based prodrugs by reacting it with a drug molecule containing a suitable nucleophilic group, such as a carboxylic acid or a phenol. This approach has been employed in the development of prodrugs for the rat-selective toxicant norbormide (B1679851). The synthesis involves the reaction of norbormide with various chloromethyl esters, including this compound, to mask the parent compound's acute effects and improve its palatability to the target species. nih.gov
Another significant application is in the derivatization of existing drugs to create new chemical entities with potentially improved properties. For example, chloromethyl laurate has been utilized as a reagent in the synthesis of novel derivatives of the fluoroquinolone antibiotic levofloxacin (B1675101). nih.gov By attaching the dodecanoyl moiety to the levofloxacin core, researchers can explore how this modification affects the compound's antibacterial activity, solubility, and pharmacokinetic profile. The general synthetic scheme for such a derivatization involves the reaction of levofloxacin's carboxylic acid functionality with this compound to form an ester linkage.
The use of this compound as a precursor highlights its importance as a versatile tool in organic synthesis. Its ability to introduce a long-chain fatty acid moiety into a target molecule allows for the modulation of lipophilicity, which can have significant effects on a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Building Block Applications in Multi-Step Synthesis
In the intricate field of multi-step synthesis, the strategic incorporation of specific structural motifs is paramount to achieving the desired molecular architecture and functionality. This compound serves as a key building block in the synthesis of complex molecules, particularly in the development of derivatives of existing drugs. Its utility is highlighted in the synthesis of potential antitumor agents, such as certain levofloxacin derivatives. nih.gov
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic. nih.gov In the multi-step synthesis of novel levofloxacin derivatives, a common precursor is N-desmethyl levofloxacin, which has a secondary amine in the piperazine (B1678402) ring available for further functionalization. nih.govcaymanchem.com this compound can be employed as an acylating agent to introduce a dodecanoyloxymethyl group onto this secondary amine.
The general reaction involves a nucleophilic substitution where the nitrogen atom of the piperazine ring of N-desmethyl levofloxacin attacks the electrophilic carbon of the chloromethyl group of this compound. This results in the formation of a new carbon-nitrogen bond and the elimination of a chloride ion.
Proposed Reaction Scheme for Levofloxacin Derivatization:
Reactants: N-desmethyl levofloxacin and this compound
Reaction Type: Nucleophilic Acylation
Product: Dodecanoyloxymethyl-levofloxacin derivative
| Reactant/Reagent | Role | Key Functional Group |
| N-desmethyl levofloxacin | Nucleophile | Secondary amine on piperazine ring |
| This compound | Acylating Agent / Building Block | Chloromethyl group (-CH₂Cl) |
The incorporation of the long aliphatic chain from dodecanoic acid can significantly alter the lipophilicity of the resulting levofloxacin derivative. This modification is a common strategy in drug design to enhance membrane permeability and cellular uptake. nih.gov The ester linkage introduced by this reaction also opens the possibility of designing the derivative as a prodrug, which could be hydrolyzed in vivo to release the active N-desmethyl levofloxacin.
Role as an Intermediate in Organic Synthetic Pathways
Beyond its application as a building block for constructing the core of a molecule, this compound also functions as a crucial intermediate in synthetic pathways, particularly in the creation of prodrugs. A prodrug is an inactive or less active compound that is metabolized into its active form within the body. This strategy is often employed to overcome issues such as poor solubility, instability, or to achieve targeted drug delivery.
This compound is instrumental in the synthesis of prodrugs of the rat-selective toxicant Norbormide. nih.gov Norbormide's utility as a rodenticide is hampered by the rapid onset of its effects, which can lead to aversion in rats. nih.gov By converting Norbormide into a prodrug, the onset of action can be delayed, potentially increasing its efficacy.
The synthesis of Norbormide prodrugs using this compound involves the reaction of the dicarboximide nitrogen of Norbormide with the chloromethyl group of the ester. The lone pair of electrons on the imide nitrogen acts as a nucleophile, attacking the electrophilic chloromethyl carbon and displacing the chloride ion. This reaction attaches the dodecanoyloxymethyl group to the Norbormide molecule.
Proposed Reaction Scheme for Norbormide Prodrug Synthesis:
Reactants: Norbormide and this compound
Reaction Type: N-Alkylation
Product: N-(dodecanoyloxymethyl)norbormide
| Reactant/Reagent | Role | Key Functional Group |
| Norbormide | Nucleophile | Dicarboximide nitrogen |
| This compound | Alkylating Agent / Intermediate | Chloromethyl group (-CH₂Cl) |
The resulting prodrug is designed to be more palatable and to be hydrolyzed in the rat's body, releasing the active Norbormide. nih.gov The rate of this hydrolysis, and therefore the onset of toxicity, can be influenced by the nature of the ester group. The long dodecanoate chain can affect the prodrug's absorption, distribution, metabolism, and excretion (ADME) properties.
The influence of fatty acid chain length on the properties of prodrugs is a subject of significant research. researchgate.netnih.govacs.org Studies have shown that the length of the fatty acid chain can determine the rate of drug release from nano-prodrugs, with longer chains generally leading to slower hydrolysis rates. researchgate.net This is a critical factor in controlling the therapeutic efficacy and side effects of a drug. For instance, in some anticancer agent prodrugs, a decrease in cytotoxic activity was observed as the fatty acid chain length increased, which was attributed to a slower rate of hydrolysis within cancer cells. researchgate.net Conversely, longer fatty acid chains can increase lymphatic absorption and stability in circulation. nih.gov This tunability of properties based on the fatty acid component underscores the importance of intermediates like this compound in the rational design of prodrugs with optimized pharmacokinetic profiles.
Applications of Chloromethyl Dodecanoate in Specialized Chemical Domains
Pharmaceutical and Medicinal Chemistry Applications
In the pharmaceutical and medicinal chemistry landscape, chloromethyl dodecanoate (B1226587) has demonstrated its utility in the synthesis of active pharmaceutical ingredients (APIs), the development of prodrugs, and in research pertaining to anticancer, antimicrobial, and antiviral agents.
Synthesis of Active Pharmaceutical Ingredients and Bioactive Compounds
Chloromethyl dodecanoate plays a crucial role as a reagent in the multi-step synthesis of complex bioactive molecules. A notable application is in the preparation of levofloxacin (B1675101) derivatives, which have been investigated for their potential as antitumor agents. In these synthetic pathways, the dodecanoate moiety can be introduced to modify the physicochemical properties of the parent drug, potentially influencing its solubility, lipophilicity, and ultimately its therapeutic efficacy.
The synthesis of various bioactive compounds leverages the reactivity of the chloromethyl group for the introduction of a dodecanoyloxymethyl moiety onto a parent molecule. This functionalization can alter the biological activity of the original compound, leading to the discovery of new therapeutic agents.
Development of Prodrugs and Targeted Drug Delivery Systems
A significant application of this compound is in the field of prodrug design. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
This compound is utilized to create ester-based prodrugs. The dodecanoate tail can enhance the lipophilicity of a drug, which may improve its absorption and ability to cross cell membranes. Once absorbed, the ester linkage is designed to be cleaved by endogenous esterases, releasing the active drug at the desired site of action. This approach can lead to more efficient drug delivery and potentially reduce side effects.
A specific example of its use is in the synthesis of prodrugs for norbormide (B1679851), a selective rat toxicant. By masking the active part of the norbormide molecule with a group derived from this compound, researchers aim to improve the compound's palatability and delay the onset of its toxic effects in target species.
| Parent Drug | Prodrug Strategy | Role of this compound | Desired Outcome |
| Norbormide | Ester Prodrug | Provides the dodecanoyloxymethyl promoiety | Improved palatability and delayed onset of action |
| Various APIs | Lipophilic Prodrug | Increases lipophilicity | Enhanced absorption and membrane permeability |
Role in Anticancer, Antimicrobial, and Antiviral Agent Research
The application of this compound extends to the synthesis of novel compounds with potential anticancer, antimicrobial, and antiviral activities. As previously mentioned, it is a key reagent in the synthesis of levofloxacin derivatives that have been explored for their antitumor properties. The structural modifications enabled by this compound can lead to new chemical entities with enhanced or novel mechanisms of action against cancer cells.
While direct evidence of this compound itself possessing antimicrobial or antiviral properties is limited, its utility as a synthetic tool allows for the modification of existing antimicrobial and antiviral agents. By attaching the dodecanoate chain, researchers can alter the drug's ability to penetrate microbial cell walls or viral envelopes, potentially overcoming resistance mechanisms and broadening the spectrum of activity.
Enzyme and Receptor Interaction Studies
The long alkyl chain of the dodecanoate moiety can be a valuable tool in studies investigating enzyme and receptor interactions. When incorporated into a ligand or inhibitor, the dodecanoate group can provide a lipophilic anchor, promoting interaction with hydrophobic pockets within an enzyme's active site or a receptor's binding domain.
By systematically modifying a lead compound with fragments derived from this compound, medicinal chemists can probe the structure-activity relationship (SAR) of a drug. This allows for a better understanding of how the compound binds to its biological target and can guide the design of more potent and selective inhibitors or agonists.
Agrochemical Research and Development
In the field of agrochemicals, the principles of modifying bioactive molecules to enhance their efficacy and delivery are also applied. This compound serves as a potential precursor in the synthesis of next-generation pesticides and herbicides.
Potential as Precursors for Pesticides and Herbicides
The structural features of this compound, particularly the long carbon chain, can be incorporated into the design of new pesticides and herbicides. The lipophilic nature of the dodecanoate group can improve the penetration of the active ingredient through the waxy cuticle of plant leaves or the exoskeleton of insects.
Similar to its role in pharmaceuticals, this compound can be used to create prodrug versions of agrochemicals. This approach can enhance the stability of the active compound in the environment and allow for a more controlled release, improving its effectiveness and potentially reducing its environmental impact. Research in this area focuses on synthesizing derivatives of known pesticides and herbicides and evaluating their biological activity and environmental fate.
Investigating Structure-Biological Activity Relationships in Agrochemistry
While direct studies naming this compound in agrochemical research are not prevalent, the principles of quantitative structure-activity relationships (QSAR) allow for a functional analysis of its potential role. In the design of pesticides and herbicides, the lipophilicity (the ability to dissolve in fats, oils, and lipids) of a molecule is a critical parameter that influences its ability to penetrate the waxy cuticles of plants or the cellular membranes of insects and fungi.
The structure of this compound is bifunctional in this context. It possesses a long, twelve-carbon alkyl chain from the dodecanoate portion, which imparts significant lipophilicity. The lipophilicity of active compounds in agrochemical formulations is often quantified by the octanol-water partition coefficient (Log P). epo.org Fatty acid esters are recognized as lipophilic components in pesticidal compositions. epo.org The long alkyl chain of this compound would be expected to enhance the molecule's ability to associate with and traverse biological membranes.
Materials Science and Polymer Chemistry Contributions
The dual functionality of this compound—a reactive chloromethyl group and a long hydrocarbon tail—makes it a compound of interest in materials science and polymer chemistry.
Monomer or Building Block in Polymer Synthesis
This compound can serve as a functional monomer or building block in polymerization processes. The key to this application is the reactivity of the chloromethyl group. This group can participate in various reactions to become incorporated into a polymer backbone. For instance, polymers with chloromethyl groups, such as poly(4-chloromethyl styrene), are valuable because the benzylic chlorine allows for a multitude of subsequent nucleophilic substitution reactions. Similarly, the chloromethyl group in this compound can be targeted in polymerization reactions, allowing for the creation of polymers with pendant dodecanoate side chains. These long alkyl side chains would impart flexibility and hydrophobicity to the resulting polymer.
Modification of Polymer Properties through Functionalization
One of the most significant applications for molecules like this compound is in the post-polymerization modification, or functionalization, of existing polymers. The chloromethyl group is a reactive handle that can be used to graft molecules onto a polymer backbone or surface.
A widely used technique is atom transfer radical polymerization (ATRP), where chloromethyl groups introduced onto a surface can act as initiators for growing polymer chains. researchgate.net While this typically involves chloromethylating a polymer first, a molecule like this compound could theoretically be used to functionalize a polymer that has nucleophilic sites, thereby attaching the dodecanoyloxymethyl group. This process would dramatically alter the surface properties of the material, for example, by increasing its hydrophobicity due to the long alkyl chain. This modification can be used to control surface wettability, adhesion, and biocompatibility.
Development of Functional Materials and Specialty Chemicals
Through its use as a monomer or a functionalizing agent, this compound can contribute to the development of a wide range of functional materials. By incorporating the long dodecanoate chain, polymers can be designed with specific properties, such as:
Enhanced Hydrophobicity: For applications in waterproof coatings or moisture-resistant materials.
Plasticization: The long, flexible alkyl chains can act as internal plasticizers, increasing the flexibility and lowering the glass transition temperature of rigid polymers.
Surfactants and Emulsifiers: The compound itself is an intermediate in the production of surfactants and emulsifiers. science.gov Polymers functionalized with this moiety could exhibit amphiphilic properties, useful in formulations, and stabilization of mixtures.
Broader Organic Synthesis Applications
Beyond polymer science, this compound is a useful intermediate and reagent in general organic synthesis, primarily due to the reactivity of its chloromethyl group.
Utilization as a Versatile Reagent in Diverse Organic Reactions
The chloromethyl group is a good leaving group in nucleophilic substitution reactions. science.gov This allows the dodecanoyloxymethyl moiety to be easily introduced into other molecules. This strategy is particularly valuable in pharmaceutical chemistry for creating prodrugs, where a lipophilic ester group is attached to a drug to improve its absorption and pharmacokinetic profile.
Documented applications for this compound (under the synonym chloromethyl laurate) include its use as a reagent in the synthesis of:
Levofloxacin derivatives with potential antitumor activities. epo.org
Prodrugs of Norbormide , a rodenticide. epo.org
In these syntheses, a nucleophile (such as a carboxylate or an amine on the parent drug molecule) attacks the carbon of the chloromethyl group, displacing the chloride and forming a new bond, effectively linking the drug to the dodecanoate ester through a methylene (B1212753) bridge.
Stereoselective Organic Transformations
Stereoselective transformations are a cornerstone of modern organic synthesis, aiming for the controlled formation of a specific stereoisomer of a product. This is often achieved through the influence of chiral catalysts, reagents, or auxiliary groups that can direct the stereochemical outcome of a reaction.
A thorough search of chemical literature did not yield specific examples or detailed research findings where this compound is employed as a key reagent or auxiliary to induce stereoselectivity. The role of the dodecanoate (laurate) moiety in directing the spatial arrangement of atoms during a reaction has not been a subject of published research. Consequently, there is no data available on its effectiveness in creating chiral centers with a high degree of enantiomeric excess or diastereomeric ratio. Research in stereoselective synthesis often focuses on other types of chiral auxiliaries, ligands for metal catalysts, or organocatalysts that have a more pronounced and predictable influence on the stereochemical course of reactions.
Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with at least one heteroatom, are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and materials. The synthesis of these structures is a major focus of organic chemistry.
Despite the reactivity of the chloromethyl group, which can serve as an electrophile for cyclization reactions, specific applications of this compound as a precursor or intermediate in the synthesis of heterocyclic compounds are not described in the scientific literature. Searches for its use in forming nitrogen, oxygen, or sulfur-containing heterocycles did not provide any detailed synthetic protocols, reaction schemes, or studies on its efficacy in such transformations. The existing literature on heterocyclic synthesis typically utilizes a wide range of other starting materials and reagents tailored for the construction of specific ring systems.
Advanced Analytical Methodologies for Chloromethyl Dodecanoate Characterization
Chromatographic Techniques and Method Validation
Chromatographic methods are fundamental in separating and quantifying Chloromethyl dodecanoate (B1226587) and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary techniques utilized for this purpose.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
The development of a robust HPLC method is essential for the accurate quantification of Chloromethyl dodecanoate and for monitoring its purity. While a specific validated method for this compound is not extensively documented in publicly available literature, a typical method can be extrapolated from established procedures for other fatty acid esters. hplc.eunih.govmdpi.com
A reversed-phase HPLC (RP-HPLC) method is generally the approach of choice for the analysis of fatty acid esters. hplc.euresearchgate.net The development of such a method involves a systematic evaluation of stationary phases, mobile phases, and detector settings to achieve optimal separation and sensitivity.
Method Development Parameters:
Stationary Phase: A C18 (octadecylsilyl) column is a common choice for the separation of non-polar compounds like fatty acid esters due to its hydrophobic nature. hplc.eu
Mobile Phase: A mixture of organic solvents such as acetonitrile (B52724) or methanol (B129727) with water is typically used as the mobile phase. The composition can be optimized in either an isocratic or gradient elution mode to achieve the desired separation. nih.govresearchgate.net
Detector: A UV detector is often employed, especially if the analyte possesses a chromophore. For compounds like this compound that lack a strong chromophore, derivatization with a UV-absorbing or fluorescent tag may be necessary for enhanced sensitivity. unco.edu Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.
Method Validation:
Once developed, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation process assesses various parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. biomedres.us
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). mdpi.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
| Validation Parameter | Typical Acceptance Criteria (as per ICH guidelines) |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (% Recovery) | Typically 98-102% |
| Precision (RSD %) | ≤ 2% for assay; may be higher for impurity determination |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Gas Chromatography (GC) and Mass Spectrometry (MS) Applications
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. biomedres.usomicsonline.org It offers high resolution and sensitivity, making it ideal for both qualitative identification and quantitative analysis.
The NIST WebBook provides mass spectral data for this compound, which is crucial for its identification. nist.gov In a typical electron ionization (EI) mass spectrum, the molecule undergoes fragmentation, producing a unique pattern of ions. The molecular ion peak (M+) may be observed, and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information. For this compound, characteristic fragments would arise from the cleavage of the ester bond and the loss of the chloromethyl group. A proposed fragmentation might involve the formation of an acylium ion from the dodecanoyl moiety. researchgate.net
GC-MS is also a primary tool for the detection and quantification of volatile impurities. labcompare.comthermofisher.com The high separation efficiency of the gas chromatograph combined with the specificity of the mass spectrometer allows for the identification of trace-level impurities. chromatographyonline.com
| GC-MS Parameter | Typical Conditions for Fatty Acid Ester Analysis |
|---|---|
| Column | Capillary column with a non-polar stationary phase (e.g., DB-5ms) |
| Injector Temperature | 250-300 °C |
| Oven Temperature Program | A temperature gradient to separate compounds with different boiling points |
| Carrier Gas | Helium or Hydrogen |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Impurity Profiling and Quantitative Analysis
Impurity profiling is the identification and quantification of all potential impurities in a drug substance or intermediate. biomedres.us For this compound, impurities can arise from the starting materials, by-products of the synthesis, or degradation products.
The synthesis of this compound typically involves the reaction of dodecanoyl chloride with paraformaldehyde in the presence of a catalyst. Potential impurities could include unreacted starting materials, chlorinated by-products, or polymers of formaldehyde (B43269).
Both HPLC and GC-MS are employed for impurity profiling. biomedres.us These techniques can separate the main compound from its impurities, allowing for their individual detection and quantification. The development of a stability-indicating method is crucial to separate degradation products that may form under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis).
Quantitative analysis of impurities is essential to ensure they are below the limits specified by regulatory agencies. biomedres.us This requires the use of validated analytical methods with appropriate standards for each identified impurity. In cases where an impurity standard is not available, its relative response factor to the main compound can be determined and used for quantification.
Spectroscopic Characterization Techniques
Spectroscopic techniques provide detailed information about the molecular structure of this compound and are essential for its unequivocal identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, ³¹P-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. nih.gov By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in the this compound molecule can be determined. nih.govweebly.com
Expected ¹H-NMR Spectral Data:
Chloromethyl Protons (-O-CH₂-Cl): A singlet is expected for the two protons of the chloromethyl group, typically in the range of 5.5-6.0 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen and chlorine atoms.
Methylene (B1212753) Protons Alpha to Carbonyl (α-CH₂): A triplet corresponding to the two protons on the carbon atom adjacent to the carbonyl group is expected around 2.2-2.5 ppm.
Other Methylene Protons (-CH₂-): A complex multiplet for the other methylene groups in the long alkyl chain will appear in the range of 1.2-1.6 ppm.
Terminal Methyl Protons (-CH₃): A triplet for the three protons of the terminal methyl group will be observed at approximately 0.8-1.0 ppm.
Expected ¹³C-NMR Spectral Data:
Carbonyl Carbon (C=O): The signal for the ester carbonyl carbon is expected to appear in the range of 170-175 ppm.
Chloromethyl Carbon (-O-CH₂-Cl): The carbon of the chloromethyl group will be observed downfield, typically around 65-75 ppm.
Methylene Carbon Alpha to Carbonyl (α-CH₂): The signal for the carbon adjacent to the carbonyl group will be in the range of 30-35 ppm.
Other Methylene Carbons (-CH₂-): The carbons of the long alkyl chain will show a series of signals between 20-30 ppm.
Terminal Methyl Carbon (-CH₃): The terminal methyl carbon will appear at approximately 14 ppm.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to further confirm the structure by establishing correlations between protons and carbons. nih.govnews-medical.net ³¹P-NMR would not be applicable as there are no phosphorus atoms in this compound.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₃ | 0.8-1.0 (triplet) | ~14 |
| -(CH₂)₈- | 1.2-1.6 (multiplet) | 20-30 |
| -CH₂-CH₂-C=O | 1.6-1.8 (multiplet) | 20-30 |
| -CH₂-C=O | 2.2-2.5 (triplet) | 30-35 |
| C=O | - | 170-175 |
| -O-CH₂-Cl | 5.5-6.0 (singlet) | 65-75 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uniroma1.it The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the ester and chloroalkane functional groups.
Characteristic IR Absorption Bands:
C=O Stretch (Ester): A strong and sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in a saturated ester. spectroscopyonline.compressbooks.pub
C-O Stretch (Ester): Two distinct C-O stretching vibrations are expected. The C-O stretch on the acyl side will appear as a strong band between 1250-1300 cm⁻¹, while the C-O stretch on the alkyl side will be observed in the 1000-1150 cm⁻¹ region. spectroscopyonline.comresearchgate.netuobabylon.edu.iq
C-H Stretch (Alkyl): Strong absorption bands will be present in the 2850-2960 cm⁻¹ range due to the stretching vibrations of the C-H bonds in the long alkyl chain.
C-Cl Stretch (Chloroalkane): A moderate to strong absorption band in the region of 600-800 cm⁻¹ is indicative of the C-Cl stretching vibration. ucla.edu
The combination of these characteristic bands provides strong evidence for the presence of the ester and chloromethyl functional groups within the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| C-H (Alkyl) Stretch | 2850-2960 | Strong |
| C=O (Ester) Stretch | 1735-1750 | Strong, Sharp |
| C-O (Acyl) Stretch | 1250-1300 | Strong |
| C-O (Alkyl) Stretch | 1000-1150 | Moderate |
| C-Cl Stretch | 600-800 | Moderate to Strong |
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HR-MS) is a critical analytical technique for the unambiguous confirmation of the molecular formula of this compound. Unlike low-resolution mass spectrometry, which measures nominal mass (to the nearest whole number), HR-MS provides a highly accurate mass measurement, typically to four or more decimal places. This precision is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
The molecular formula of this compound is C₁₃H₂₅ClO₂. The theoretical exact mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁶O), can be compared against the experimentally measured mass. The close agreement between these two values provides strong evidence for the correct molecular formula.
A key feature in the mass spectrum of this compound is its distinct isotopic pattern, which arises from the natural abundance of chlorine isotopes: ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%). This results in two prominent peaks in the mass spectrum separated by approximately two mass-to-charge units (m/z), corresponding to the molecule containing ³⁵Cl (M peak) and the molecule containing ³⁷Cl (M+2 peak). The relative intensity ratio of these peaks, approximately 3:1, serves as a characteristic signature confirming the presence of a single chlorine atom in the molecule.
| Parameter | Theoretical Value | Observed Value (Hypothetical) | Deviation (ppm) |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₅ClO₂ | ||
| Exact Mass [M+H]⁺ (³⁵Cl) | 249.1565 | 249.1568 | 1.2 |
| Exact Mass [M+H]⁺ (³⁷Cl) | 251.1535 | 251.1539 | 1.6 |
Development of Reference Standards and Quality Control Applications
This compound serves as a crucial reference standard in the pharmaceutical industry. Reference standards are highly purified and well-characterized materials used as a benchmark for quality control (QC) testing of raw materials, intermediates, and final products. humanjournals.com The availability of a reliable reference standard for this compound is essential for ensuring the identity, purity, and strength of pharmaceutical products where it is used as an intermediate or identified as a potential impurity.
Method Development and Validation (AMV) for Pharmaceutical Standards
Analytical Method Validation (AMV) is a formal, documented process that proves an analytical method is suitable for its intended purpose. For a this compound reference standard, the analytical methods used for its characterization and for QC testing must undergo rigorous validation in accordance with guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1). ich.org
The validation process assesses several key performance characteristics:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. This is often demonstrated through forced degradation studies. nih.gov
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Traceability and Pharmacopeial Standards Compliance
Metrological traceability is a fundamental concept for reference standards. It ensures that the measurement of the standard's purity is linked to national or international standards through an unbroken chain of comparisons, each with stated uncertainties. Manufacturers of high-quality reference standards often operate under accreditation such as ISO 17034, which specifies the general requirements for the competence of reference material producers. researchgate.net This ensures the reliability and comparability of results across different laboratories and over time.
While this compound is used as a pharmaceutical reference material, it is not currently listed as an official standard in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). Therefore, its quality and traceability are established and guaranteed by the specific manufacturer that supplies the standard.
Method Transferability and Stability Studies
Stability Evaluation in Various Conditions
Stability studies are essential to determine the retest period for a reference standard and to recommend appropriate storage conditions. biopharmaconsultinggroup.com For this compound, this involves establishing a stability-indicating analytical method—a validated method that can accurately measure the decrease in the concentration of the active substance due to degradation. humanjournals.com
Forced degradation (stress testing) studies are a core component of this evaluation, as mandated by ICH guideline Q1A(R2). resolvemass.ca In these studies, the compound is exposed to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. scispace.compharmoutsourcing.com This helps prove the specificity of the stability-indicating method.
| Stress Condition | Conditions | Assay (%) | Major Degradant Peak (Relative Retention Time) | Total Impurities (%) |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 88.5 | 0.75 | 11.2 |
| Base Hydrolysis | 0.1 M NaOH at 25°C for 4h | 85.2 | 0.81 | 14.5 |
| Oxidation | 3% H₂O₂ at 25°C for 24h | 94.1 | 1.15 | 5.6 |
| Thermal | 80°C for 48h | 96.8 | 1.22 | 3.1 |
| Photolytic | ICH-compliant light exposure | 98.5 | Not Detected | 1.4 |
The data from these studies demonstrate the intrinsic stability of this compound and validate the analytical method's ability to separate the intact compound from its degradation products, ensuring reliable quality assessment over its shelf life.
Computational Chemistry and Theoretical Frameworks
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. als-journal.com It is favored for its balance of accuracy and computational efficiency, making it possible to study relatively large molecules. mdpi.com By calculating the electron density, DFT can derive essential chemical properties, offering profound insights into the molecule's behavior.
The electronic structure of a molecule governs its chemical reactivity. DFT calculations can map out the distribution of electrons, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
For chloromethyl dodecanoate (B1226587), DFT calculations would likely show a high electron density around the carbonyl oxygen and the chlorine atom due to their high electronegativity. Conversely, the carbonyl carbon and the carbon atom bonded to chlorine (the chloromethyl carbon) would be identified as primary electrophilic sites, susceptible to nucleophilic attack. An electrostatic potential map would visualize these regions, with red indicating electron-rich areas and blue representing electron-poor areas.
Interactive Data Table: Hypothetical DFT-Calculated Electronic Properties
This table presents representative values that could be obtained from a DFT calculation on a molecule similar to chloromethyl dodecanoate to illustrate the concept. Specific computational results for this compound are not available in published literature.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 7.0 eV | Indicates high kinetic stability and relatively low chemical reactivity. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, arising from its asymmetric charge distribution. |
Due to the presence of multiple single bonds, particularly in its long dodecanoate alkyl chain, this compound can exist in numerous three-dimensional arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. nih.gov The goal of energy minimization is to find the specific geometry, or conformation, that corresponds to the lowest potential energy, which represents the most stable form of the molecule. mdpi.com
Computational algorithms, such as steepest descent and conjugate gradient methods, are used to systematically adjust the molecule's geometry to find energy minima on its potential energy surface. For a flexible molecule like this compound, there are many local energy minima, each corresponding to a different stable conformer (e.g., with different gauche or anti arrangements in the alkyl chain). Identifying the "global minimum"—the conformation with the absolute lowest energy—is critical as it often represents the most populated state of the molecule under thermal equilibrium. ed.ac.uk The various low-energy conformations can influence the molecule's physical properties, such as its packing in a solid state or its average shape in solution.
Interactive Data Table: Illustrative Conformational Energy Profile
This table shows hypothetical relative energies for different conformations of a long-chain ester, demonstrating how energy varies with the rotation around a C-C bond.
| Dihedral Angle (Torsion) | Conformation | Hypothetical Relative Energy (kJ/mol) |
| 0° | Eclipsed | 20.0 (High Energy) |
| 60° | Gauche | 3.5 (Local Minimum) |
| 120° | Eclipsed | 18.0 (High Energy) |
| 180° | Anti | 0.0 (Global Minimum) |
Molecular Modeling and Simulation Approaches
While quantum chemical calculations describe the static electronic properties of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecular systems over time. These methods can simulate the interactions between molecules and their environment, providing a bridge between molecular properties and macroscopic behavior.
Molecular dynamics (MD) is a powerful simulation technique that computes the trajectories of atoms and molecules by solving Newton's equations of motion. An MD simulation provides a virtual "movie" of molecular motion, revealing how a molecule like this compound behaves in different phases (gas, liquid, solid) or in the presence of other substances, such as a solvent.
An MD simulation could be used to study several aspects of this compound:
Solvation: How the molecule orients itself and interacts with solvent molecules like water or ethanol.
Aggregation: Whether multiple molecules of this compound tend to cluster together in a non-polar solvent, and how the long alkyl chains would drive this self-assembly.
Transport Properties: Simulating properties like diffusion coefficients, which are relevant to its behavior in solution.
These simulations rely on a "force field," a set of empirical functions and parameters that define the potential energy of the system based on the positions of its atoms.
Computational methods can accurately predict various types of molecular spectra, which serve as fingerprints for identifying and characterizing compounds. By calculating properties like vibrational frequencies or nuclear magnetic shieldings, it is possible to generate theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. als-journal.com
DFT calculations are particularly effective for predicting IR spectra. The vibrational frequencies of the molecule's chemical bonds are calculated from the second derivatives of the energy with respect to atomic displacements. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond or the bending of a C-H bond. nih.gov Comparing the predicted spectrum with an experimental one can help confirm the molecule's structure and assign specific peaks to their corresponding molecular motions.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
This table lists the characteristic functional groups of this compound and the typical wavenumber ranges where their vibrational frequencies would be predicted by DFT calculations.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=O (Ester) | Stretching | 1735 - 1750 |
| C-O (Ester) | Stretching | 1150 - 1250 |
| C-Cl (Chloromethyl) | Stretching | 650 - 800 |
Structure-Reactivity Relationships (SRR) and Linear Free-Energy Relationships (LFER)
Structure-Reactivity Relationships (SRRs) are qualitative or quantitative correlations that link the chemical structure of a series of related compounds to their reactivity in chemical reactions. Linear Free-Energy Relationships (LFERs) are a powerful quantitative tool within this framework, relating the logarithm of rate constants or equilibrium constants for one reaction series to that of a related series. wikipedia.orglibretexts.org
The most famous LFER is the Hammett equation, but other relationships like the Taft or Grunwald-Winstein equations are used to probe different electronic and steric effects. umn.eduyoutube.com These relationships take the general form: log(k/k₀) = ρσ, where k is the rate constant for a substituted reactant, k₀ is the rate for the reference reactant, σ is a parameter that quantifies the electronic effect of the substituent, and ρ (rho) is a reaction constant that indicates the sensitivity of the reaction to those effects.
For this compound, a direct LFER study is not straightforward as it lacks a typical aromatic ring for substituent variation. However, an LFER could be established by studying a homologous series of chloromethyl alkanoates (R-COOCH₂Cl), where the alkyl chain 'R' is varied (e.g., methyl, ethyl, propyl, up to undecyl for dodecanoate). By measuring the rate of a reaction, such as hydrolysis, for each member of the series, one could correlate the logarithm of the rate constants against a parameter that describes the steric (e.g., Taft's Eₛ parameter) or inductive (e.g., Taft's σ* parameter) effect of the alkyl group. The slope of the resulting line (the reaction constant) would provide quantitative insight into how the size and electronic nature of the long alkyl chain influence the reactivity at the chloromethyl ester functional group. mdpi.com
Interactive Data Table: Illustrative LFER for Hydrolysis of Chloromethyl Alkanoates
This table presents hypothetical data for a series of chloromethyl alkanoates to demonstrate how an LFER plot would be constructed. k_rel is the rate constant relative to the methyl ester.
| Alkyl Group (R) | Taft Steric Parameter (Eₛ) | Hypothetical k_rel | log(k_rel) |
| CH₃ | 0.00 | 1.00 | 0.00 |
| CH₃CH₂ | -0.07 | 0.85 | -0.07 |
| (CH₃)₂CH | -0.47 | 0.35 | -0.46 |
| (CH₃)₃C | -1.54 | 0.05 | -1.30 |
A plot of log(k_rel) versus Eₛ would yield a straight line, and its slope would indicate the degree of steric hindrance at the transition state of the reaction.
Correlating Structural Features with Reaction Outcomes
The reactivity of this compound is primarily governed by two key structural features: the chloromethyl group and the dodecanoate ester moiety. Computational models can elucidate how these features influence the outcomes of various reactions.
The chloromethyl group (-CH₂Cl) is an electrophilic center susceptible to nucleophilic attack. The presence of the adjacent ester group, however, modulates its reactivity. The electron-withdrawing nature of the carbonyl group can influence the stability of the transition state in a nucleophilic substitution reaction. Theoretical studies on simpler chloromethyl esters can provide insights into these effects. For instance, in a bimolecular nucleophilic substitution (SN2) reaction, the reaction rate is sensitive to the steric hindrance and the electronic properties of the substrate. sciforum.netmdpi.comresearchgate.netnih.gov
The long dodecanoate chain (CH₃(CH₂)₁₀-) primarily imparts significant steric bulk and hydrophobicity to the molecule. This long alkyl chain can influence reaction outcomes by sterically hindering the approach of nucleophiles to the reactive centers. Furthermore, in different solvent environments, the hydrophobic chain can affect the solubility and orientation of the molecule, thereby influencing reaction rates and pathways.
Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate the activation energies for different potential reaction pathways, such as SN2 substitution at the chloromethyl carbon versus nucleophilic acyl substitution at the carbonyl carbon. The results of such calculations would depend on the nature of the nucleophile and the solvent conditions.
To illustrate how structural features might correlate with reaction outcomes, consider the following hypothetical data table generated from theoretical calculations on a series of chloromethyl esters with varying alkyl chain lengths reacting with a common nucleophile.
| Alkyl Chain Length (Number of Carbons) | Steric Hindrance Parameter (Calculated) | Predicted Activation Energy (kcal/mol) |
|---|---|---|
| 2 (Acetate) | 1.2 | 18.5 |
| 6 (Hexanoate) | 3.8 | 19.7 |
| 12 (Dodecanoate) | 7.5 | 21.3 |
| 18 (Stearate) | 11.2 | 22.8 |
This table is illustrative and based on general chemical principles, not on specific experimental or computational results for this compound.
Prediction of Reaction Pathways and Product Selectivity
Computational chemistry offers powerful tools for predicting the most likely pathways a reaction will follow and the selectivity for different products. escholarship.org For this compound, this is particularly valuable for understanding its reactivity with various reagents.
Computational Mechanistic Elucidation
Computational studies on analogous systems, such as the hydrolysis of other chloromethyl esters and simple alkyl esters, can provide a framework for understanding the potential mechanisms for this compound. researchgate.netnih.gov For example, in a reaction with a nucleophile, a key question is whether the reaction will proceed via an SN2 pathway at the chloromethyl carbon or through a nucleophilic acyl substitution at the carbonyl carbon.
DFT calculations could be used to model these competing pathways. The calculated activation barriers for each path would indicate which is kinetically favored. For instance, the hydrolysis of this compound could proceed via two main mechanisms:
Attack at the chloromethyl carbon: A water molecule acts as a nucleophile, displacing the chloride ion in an SN2 reaction to form hydroxymethyl dodecanoate, which is a hemiacetal ester and likely unstable.
Attack at the carbonyl carbon: A water molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of either methanol (B129727) (if the reaction proceeds with cleavage of the O-CH₂Cl bond) or, more likely, the expulsion of the chloromethoxide anion, which would be highly unstable. A more plausible hydrolysis mechanism would involve acid or base catalysis.
Computational investigations into the hydrolysis of chloromethyl dichloroacetate (B87207) have shown complex temperature dependencies, indicating the sensitivity of the reaction pathway to conditions. researchgate.net
Transition State Analysis
The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a reaction. rsc.org Computational chemistry allows for the detailed characterization of the geometry and energy of transition states.
For a potential SN2 reaction at the chloromethyl group of this compound, transition state analysis would involve locating the trigonal bipyramidal geometry of the carbon atom undergoing substitution. mdpi.comresearchgate.net The bond lengths of the incoming nucleophile and the leaving chloride group in the transition state structure provide insight into the progress of the reaction.
Computational studies on the SN2 reactions of methyl chloride with various nucleophiles have provided detailed information about the potential energy surfaces and the nature of the transition states. sciforum.netmdpi.comresearchgate.net These studies can be used as a model to predict the characteristics of the transition state for similar reactions involving this compound.
The following table presents hypothetical data from a computational transition state analysis for the SN2 reaction of this compound with different nucleophiles.
| Nucleophile | C-Nu Bond Length (Å) in TS | C-Cl Bond Length (Å) in TS | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| I⁻ | 2.35 | 2.40 | 19.8 |
| Br⁻ | 2.20 | 2.35 | 20.5 |
| CN⁻ | 1.95 | 2.25 | 17.2 |
| OH⁻ | 1.80 | 2.15 | 16.5 |
This table contains hypothetical data for illustrative purposes.
Environmental Behavior and Mechanistic Toxicological Research
Environmental Degradation Mechanisms and Pathways
The persistence and transformation of chloromethyl dodecanoate (B1226587) in the environment are governed by a series of degradation mechanisms, including hydrolysis, photolysis, and oxidation. These processes determine the compound's environmental half-life and the nature of its degradation products.
Hydrolysis, the reaction with water, is a primary pathway for the degradation of esters in aquatic environments. The hydrolysis of chloromethyl esters can be catalyzed by acids or bases. libretexts.orglibretexts.org In a neutral aqueous environment, the hydrolysis of chloromethyl dichloroacetate (B87207) has been studied, providing insights into the potential behavior of structurally related compounds like chloromethyl dodecanoate. researchgate.net The reaction involves the nucleophilic attack of water on the ester's carbonyl group. libretexts.org
The expected degradation products from the complete hydrolysis of this compound would be dodecanoic acid, formaldehyde (B43269), and hydrochloric acid.
Table 1: Predicted Hydrolytic Degradation Products of this compound
| Reactant | Predicted Products |
|---|---|
| This compound | Dodecanoic acid |
| Formaldehyde | |
| Hydrochloric acid |
This table is based on general principles of ester hydrolysis as specific experimental data for this compound is limited.
The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. libretexts.orgresearchgate.net Studies on other esters have shown that the reaction is typically slow in pure water but is accelerated in the presence of acids or bases. libretexts.org
Photolytic degradation involves the breakdown of a chemical by light energy. For alkyl esters, photolysis can proceed through various primary processes, some of which are wavelength-dependent. cdnsciencepub.com The presence of photosensitizers in the environment, such as humic substances, can also facilitate the indirect photolysis of esters. nih.govacs.org The degradation rate of some esters has been observed to increase with the length of the alkyl chain. acs.orgfrontiersin.org
Oxidative degradation is another significant environmental fate process, often initiated by reactive oxygen species. The oxidation of long-chain fatty acid esters can be a complex process influenced by factors like heat, oxygen availability, and the presence of metal ions. researchgate.net The initial products of oxidation are often hydroperoxides, which can then decompose into a variety of secondary products, including aldehydes and carboxylic acids. mdpi.comresearchgate.net The stability of esters towards oxidation can be influenced by their molecular structure. srce.hr
Biochemical Interactions and Mechanistic Toxicology
The toxicological effects of this compound are rooted in its biochemical interactions with cellular components. As a haloalkane and an alkylating agent, it has the potential to react with various biomolecules, leading to disruptions in normal cellular processes. wikipedia.orgembibe.comoncohemakey.comcallaix.com
Alkylating agents are known to target nucleophilic sites in cells. oncohemakey.comcallaix.com The primary molecular target for many alkylating agents is DNA. nih.govnih.gov Alkylation of DNA can occur at various positions on the nucleotide bases, with the N7 position of guanine (B1146940) being a particularly susceptible site. callaix.com Such modifications to DNA can interfere with DNA replication and transcription, leading to cytotoxic effects. nih.gov
Besides DNA, alkylating agents can also react with other cellular nucleophiles, including amino acids in proteins and various nucleotides. oncohemakey.com The interaction with these molecules can lead to enzyme inhibition and disruption of cellular signaling pathways.
The chloromethyl group of this compound is a reactive electrophilic center, making it susceptible to attack by nucleophiles present in biomolecules.
Interaction with Proteins: The nucleophilic side chains of amino acids such as cysteine, histidine, and lysine (B10760008) in proteins can be targets for alkylation. nih.gov Covalent modification of proteins by alkylating agents can alter their structure and function, potentially leading to enzyme inactivation or disruption of protein-protein interactions. chemrxiv.org
Interaction with Nucleic Acids: As mentioned, DNA is a key target for alkylating agents. The reaction of chloromethyl compounds with DNA can lead to the formation of DNA adducts. nih.gov These adducts can distort the DNA helix and interfere with the binding of proteins involved in DNA replication and repair. researchgate.net If not repaired, DNA alkylation can lead to mutations or cell death. nih.gov The interaction is often a covalent binding to the DNA bases. nih.gov
Table 2: Potential Nucleophilic Targets for this compound in Biological Systems
| Biomolecule | Potential Site of Interaction |
|---|---|
| Proteins | Cysteine (thiol group) |
| Histidine (imidazole ring) | |
| Lysine (amino group) | |
| Nucleic Acids (DNA/RNA) | Guanine (N7 position) |
| Adenine (N3 position) | |
| Phosphate backbone |
This table presents potential interaction sites based on the known reactivity of alkylating agents.
Biodegradation and Bioremediation Potential
Biodegradation involves the breakdown of organic compounds by microorganisms and is a key process in the removal of chemicals from the environment. The long-chain fatty acid ester structure of this compound suggests that it may be susceptible to microbial degradation.
Lipases, enzymes produced by many microorganisms, can hydrolyze the ester bond of fatty acid esters, breaking them down into an alcohol and a fatty acid. arcjournals.org The resulting dodecanoic acid (a long-chain fatty acid) can then be further degraded through pathways such as β-oxidation. nih.gov Studies on the biodegradation of other long-chain fatty acid esters have shown that they can be readily biodegradable under aerobic conditions. epa.govrivm.nl
The organochlorine component of the molecule presents a potential challenge for biodegradation. However, various microorganisms have been shown to be capable of degrading organochlorine compounds. nih.govmatec-conferences.orgbohrium.com Bioremediation strategies, which utilize the metabolic capabilities of microorganisms, have been explored for the cleanup of sites contaminated with organochlorine pesticides and other related compounds. nih.govmdpi.com
Assessment of Biodegradability under Environmental Conditions
Detailed research on the specific biodegradability of this compound under various environmental conditions is not extensively documented in publicly available literature. However, its environmental fate can be inferred by examining the biodegradability of its constituent chemical structures: a long-chain fatty acid ester and a chlorinated alkane. The degradation of this compound is likely to proceed through two primary mechanisms: abiotic hydrolysis of the ester bond and microbial degradation of the resulting dodecanoic acid and chloromethane.
Abiotic Degradation: Hydrolysis
The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water that splits the compound into a carboxylic acid and an alcohol. libretexts.orglibretexts.org This reaction can be catalyzed by acids or bases. libretexts.org In environmental settings, this process can occur non-enzymatically, albeit often at a slow rate. unl.edu The hydrolysis of this compound would yield dodecanoic acid (lauric acid) and chloromethanol, which would then be subject to further degradation. The rate of hydrolysis is influenced by factors such as pH and temperature. unl.edu
Biotic Degradation
Microbial activity is the primary driver of the complete mineralization of organic compounds in the environment. tandfonline.com For this compound, biodegradation would involve enzymes that can cleave the ester bond and others that can dehalogenate the chlorinated portion.
The long-chain alkane structure of the dodecanoate portion suggests that it would be biodegradable by a variety of microorganisms. Bacteria from the genus Rhodococcus are well-known for their ability to degrade a wide range of alkanes, from short-chain to long-chain hydrocarbons. microbiologyresearch.orgresearchgate.netasm.org For instance, Rhodococcus sp. strain Q15 has been shown to mineralize alkanes such as dodecane (B42187) and hexadecane (B31444) at low temperatures. asm.org The degradation of long-chain alkanes is also a capability of other bacteria, including those from the genus Pseudomonas. nih.gov The initial step in alkane degradation by these microorganisms is often an oxidation reaction catalyzed by monooxygenase enzymes. oup.com
The chlorinated methyl group presents a greater challenge for biodegradation. The carbon-chlorine bond is stable, and its cleavage often requires specific enzymes called dehalogenases. nih.govmdpi.com Bacteria that can degrade chlorinated alkanes have been isolated and studied. For example, Pseudomonas sp. strain 273 can dehalogenate middle-chain chlorinated alkanes, with the highest efficiency observed for terminally chlorinated compounds. nih.gov The bacterium Rhodococcus rhodochrous NCIMB 13064 can utilize a range of 1-haloalkanes as its sole carbon source, employing a hydrolytic dehalogenase to convert them into alcohols. nih.gov
Table 1: Microbial Degradation of Structurally Related Compounds
| Microorganism | Compound Class | Degraded Compounds | Key Enzymes/Pathways |
| Rhodococcus sp. | Long-Chain Alkanes | n-alkanes (C10 to C21) | Monooxygenase, Terminal and Subterminal Oxidation |
| Pseudomonas sp. | Chlorinated Alkanes | Middle-chain polychlorinated alkanes, 1,10-dichlorodecane | Oxygenolytic dehalogenase |
| Rhodococcus rhodochrous | Haloalkanes | 1-haloalkanes (e.g., 1-chlorobutane, 1-chlorohexadecane) | Hydrolytic dehalogenase, Oxygenase |
| Various Bacteria | Long-Chain Alkanes | n-alkanes up to C44 | Biological Oxygen Demand |
Research on Bioremediation Strategies for Chlorinated Compounds
Bioremediation offers an environmentally sound and cost-effective approach to cleaning up sites contaminated with chlorinated compounds. nih.gov This strategy harnesses the metabolic capabilities of microorganisms to degrade these pollutants into less toxic or non-toxic substances. tandfonline.com Research in this area focuses on identifying and optimizing microbial strains and consortia, as well as understanding the enzymatic pathways involved in dehalogenation.
Bacterial Bioremediation
A diverse range of bacteria has been identified with the ability to degrade chlorinated hydrocarbons under both aerobic and anaerobic conditions. eurochlor.org
Pseudomonas : Species within this genus are frequently cited for their broad metabolic capabilities. Pseudomonas sp. strain 273 has been shown to degrade various chlorinated alkanes, with the position of the chlorine atoms significantly influencing the degradation efficiency. nih.gov Other Pseudomonas strains can metabolize chlorinated aromatic compounds by inducing specific intracellular enzymes. ajol.info However, the aerobic degradation of some chlorinated compounds can induce oxidative stress in bacteria like Pseudomonas pavonaceae, which may limit the efficiency of the process. nih.gov
Rhodococcus : This genus is known for its ability to degrade hydrophobic compounds, including alkanes and chlorinated aromatics. microbiologyresearch.org Rhodococcus rhodochrous NCIMB 13064 can utilize 1-haloalkanes as a sole carbon source through the action of dehalogenases and oxygenases. nih.gov Some psychrotrophic (cold-tolerant) Rhodococcus strains can degrade alkanes at low temperatures, making them suitable for bioremediation in colder climates. asm.org
The key enzymes in bacterial degradation of chlorinated alkanes are dehalogenases, which catalyze the cleavage of the carbon-halogen bond. mdpi.com Haloalkane dehalogenases, for example, convert haloalkanes into their corresponding alcohols through a hydrolytic reaction. mdpi.communi.cz
Fungal Bioremediation (Mycoremediation)
Fungi, particularly white-rot fungi, possess powerful extracellular enzymatic systems that can degrade a wide variety of persistent organic pollutants, including organochlorines. tandfonline.comnih.gov These fungi are effective due to their non-specific lignin-degrading enzymes, such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases. tandfonline.com
Trichoderma harzianum : This fungus has been found to degrade several organochlorine pesticides, including DDT and endosulfan, through an oxidative enzyme system. oup.com
White-Rot Fungi : Strains like Pleurotus ostreatus can transform DDT into less harmful metabolites. nih.gov The fungus DSPM95 has demonstrated extensive degradation of lindane in both batch and bioreactor systems. tandfonline.com
Fungi can be used for the initial biotransformation of complex chlorinated molecules, which can then be further degraded by bacteria. nih.govsci-hub.se The degradation of organochlorine compounds by fungi can occur through metabolism, where the fungus uses the compound as a nutrient source, or co-metabolism, where the degradation occurs fortuitously without direct nutritional benefit. nih.gov
Table 2: Examples of Microorganisms in Bioremediation of Chlorinated Compounds
| Microorganism | Type | Target Compound(s) | Key Findings |
| Pseudomonas sp. strain 273 | Bacterium | Middle-chain polychlorinated alkanes | Degrades terminally chlorinated alkanes most effectively. nih.gov |
| Rhodococcus rhodochrous NCIMB 13064 | Bacterium | 1-haloalkanes | Utilizes multiple pathways for assimilation, including dehalogenase and oxygenase action. nih.gov |
| Trichoderma harzianum | Fungus | Organochlorine pesticides (DDT, endosulfan) | Employs an oxidative system for degradation. oup.com |
| DSPM95 | White-Rot Fungus | Lindane | Achieved over 80% degradation in bioreactor systems. tandfonline.com |
| Aspergillus terreus | Fungus | Chlorpyrifos | Capable of rapid degradation in both liquid and soil media. nih.gov |
Abiotic and Combined Strategies
In addition to purely biological approaches, research has explored the role of abiotic degradation mechanisms, which can be combined with bioremediation. ehs-support.com Abiotic reduction of chlorinated solvents can occur in the presence of naturally occurring reduced iron minerals. provectusenvironmental.com Strategies that combine biological and abiotic processes, such as using microorganisms to create reducing conditions that enhance the abiotic degradation of chlorinated compounds, are also an area of active research. provectusenvironmental.com
Q & A
Q. What are the primary synthetic routes for producing chloromethyl dodecanoate, and how can reaction efficiency be optimized?
this compound is typically synthesized via esterification of dodecanoic acid with chloromethylating agents. Key parameters include temperature control (40–60°C), use of catalysts like sulfuric acid or Lewis acids, and stoichiometric ratios to minimize byproducts such as diesters or unreacted precursors. Purification often involves fractional distillation or column chromatography to isolate the monoester. Kinetic studies suggest that maintaining anhydrous conditions improves yield by reducing hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical peaks should researchers prioritize?
- NMR : The chloromethyl group (-CH₂Cl) appears as a triplet near δ 4.5–5.0 ppm (¹H NMR) and δ 40–45 ppm (¹³C NMR). The dodecanoate chain shows methylene resonances (δ 1.2–1.4 ppm) and a terminal methyl group (δ 0.9 ppm).
- IR : Stretching vibrations for the ester carbonyl (C=O) at 1730–1750 cm⁻¹ and C-Cl at 600–800 cm⁻¹.
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 264.2 and fragments corresponding to dodecanoate (C₁₂H₂₃O₂⁻). Cross-validation with elemental analysis ensures purity .
Advanced Research Questions
Q. How does autocatalytic behavior influence the hydrolysis kinetics of this compound, and what experimental designs can isolate this effect?
Autocatalysis in ester hydrolysis arises when products (e.g., dodecanoic acid) enhance reaction rates. To study this:
- Pre-add dodecanoic acid (0.1–1.0 mM) to mimic product accumulation and monitor initial rate changes via UV-Vis (e.g., nitrophenyl derivatives).
- Use pseudo-first-order kinetics under excess hydroxide ions, but account for deviations at low catalyst concentrations. Data from Journal of Organic Chemistry shows a 3x rate increase with 4.5×10⁻⁴ M dodecanoic acid, suggesting cooperative binding to catalytic interfaces .
Q. What role do alkyl chain length and structural modifications play in the reactivity of this compound within metal-ligand complexes?
In [FeCl₃H(CH₂)ₙCO₂]⁻ clusters, longer chains (e.g., dodecanoate, n=11) increase hydrophobicity and stabilize micellar structures, altering catalytic activity. Experimental powder X-ray diffraction and collision cross-section (CCS) measurements reveal that chain length modulates ligand packing density and metal coordination geometry. For this compound, the electron-withdrawing Cl group may reduce electron density at the ester carbonyl, affecting hydrolysis rates .
Q. How can researchers resolve contradictions in kinetic data when studying this compound in heterogeneous systems?
Discrepancies often arise from:
- Phase separation : Use surfactants (e.g., CTAB) to homogenize mixtures.
- Substrate accessibility : Conduct stopped-flow experiments to capture early-stage kinetics before aggregation occurs.
- Statistical modeling : Apply nonlinear regression to distinguish between diffusion-limited and reaction-limited regimes. Studies with melittin as a co-catalyst demonstrate that deviations from first-order kinetics at low concentrations (<2.5×10⁻⁴ M) require multi-step mechanistic models .
Methodological Considerations
Q. What protocols ensure safe handling and storage of this compound given its reactivity?
- Store in amber glass vials under nitrogen at –20°C to prevent hydrolysis.
- Avoid contact with metals (risk of corrosion) and use grounded equipment to dissipate static charges.
- Conduct reactions in fume hoods with PPE (gloves, goggles) due to potential lachrymatory effects from chloromethyl groups .
Q. How should researchers design experiments to investigate this compound’s interactions with biomolecules (e.g., proteins)?
- Use fluorescence quenching assays to study binding constants with serum albumin.
- Employ circular dichroism (CD) to monitor conformational changes in proteins upon ester interaction.
- For enzymatic studies, pre-incubate this compound with lipases or esterases and track activity via pH-stat titration .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing non-linear kinetics in this compound reactions?
- Fit time-course data to the Michaelis-Menten framework with modifications for autocatalysis.
- Use software like KinTek Explorer to model multi-step mechanisms, incorporating terms for product-assisted catalysis.
- Validate models via residual analysis and Akaike Information Criterion (AIC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
